![molecular formula C10H19NO3S2 B13845730 S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate CAS No. 1020719-01-0](/img/structure/B13845730.png)
S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is a thiol-specific spin label compound. It is widely used in the field of biochemistry and molecular biology for studying protein structures and dynamics. This compound is particularly valuable due to its ability to form stable disulfide bonds with cysteine residues in proteins, allowing researchers to investigate protein conformations and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves several steps. The starting material is typically a pyrroline derivative, which undergoes a series of chemical reactions to introduce the oxyl and methanethiosulfonate groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as methylsulfonyl chloride and sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 primarily undergoes substitution reactions, particularly with thiol groups in proteins. This reaction forms a stable disulfide bond, which is crucial for its application as a spin label .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing compounds and reducing agents. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the compound and the protein being labeled .
Major Products Formed
The major product formed from the reaction of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 with thiol groups is a disulfide-linked protein-spin label complex. This product is stable and can be analyzed using various spectroscopic techniques .
科学研究应用
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is extensively used in scientific research for the following applications:
Protein Structure and Dynamics: It is used in site-directed spin labeling to study the structure and conformational changes of proteins using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Protein-Protein Interactions: The compound helps in investigating protein-protein interactions by labeling specific cysteine residues and analyzing the resulting complexes.
Membrane Protein Studies: It is valuable for studying the dynamics and interactions of membrane proteins, which are often challenging to analyze using other methods.
Drug Discovery: The compound is used in drug discovery research to understand the binding and interaction of potential drug candidates with target proteins.
作用机制
The mechanism of action of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves the formation of a disulfide bond with thiol groups in proteins. This bond is formed through a substitution reaction, where the methanethiosulfonate group reacts with the thiol group, resulting in the release of a methylsulfonyl group and the formation of a stable disulfide bond . This labeling allows researchers to study the labeled protein’s structure and dynamics using spectroscopic techniques.
相似化合物的比较
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate: The non-deuterated version of the compound, commonly used for similar applications.
3-(2-Iodoacetamido)-PROXYL: Another spin label used for labeling cysteine residues in proteins.
4-Hydroxy-TEMPO: A spin label used for studying oxidative stress and redox reactions in biological systems.
Uniqueness
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise spectroscopic analysis. This makes it particularly valuable for high-resolution studies of protein structures and dynamics .
属性
CAS 编号 |
1020719-01-0 |
|---|---|
分子式 |
C10H19NO3S2 |
分子量 |
280.5 g/mol |
IUPAC 名称 |
3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2 |
InChI 键 |
MXZPGYFBZHBAQM-QHFHZPJISA-N |
手性 SMILES |
[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C |
规范 SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


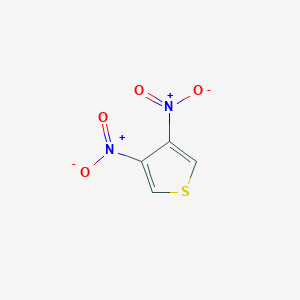
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
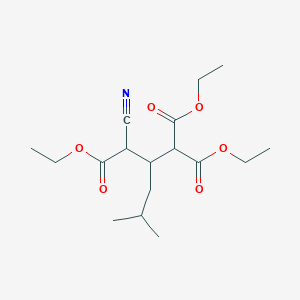
![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)

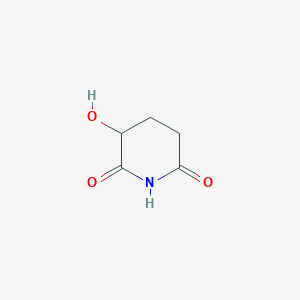
![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
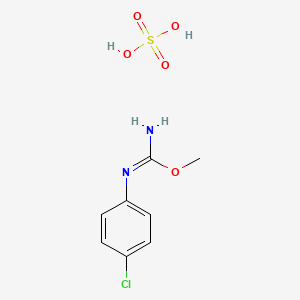
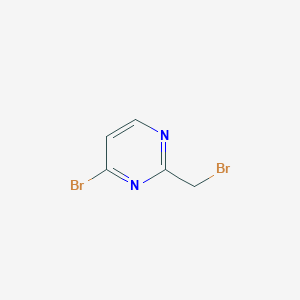
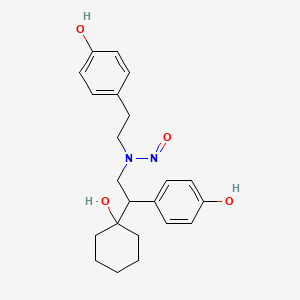
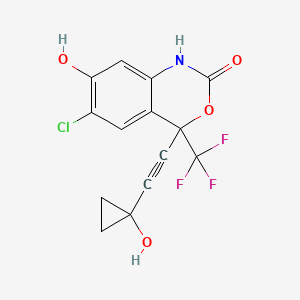
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)

